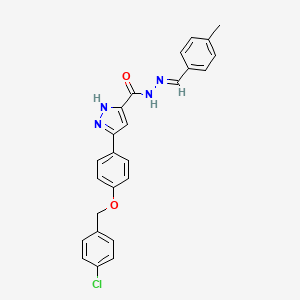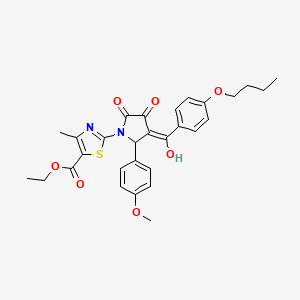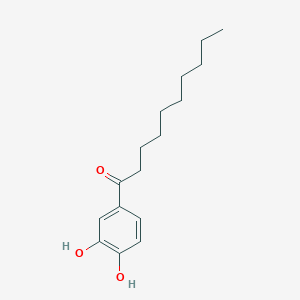
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylcarbohydrazonoyl group, a bromophenyl group, and a chlorobenzoate group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorobenzoyl chloride with 4-bromophenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The hydrazonoyl group can participate in condensation reactions with aldehydes or ketones to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate has several scientific research applications, including:
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazonoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic groups can participate in π-π interactions with other aromatic molecules, influencing their behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 2-chlorobenzoate
- 4-(2-Benzoylcarbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate
- 2-(2-Benzoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-(2-Benzoylcarbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
765310-09-6 |
|---|---|
Formule moléculaire |
C21H14BrClN2O3 |
Poids moléculaire |
457.7 g/mol |
Nom IUPAC |
[2-[(E)-(benzoylhydrazinylidene)methyl]-4-bromophenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-16-10-11-19(28-21(27)17-8-4-5-9-18(17)23)15(12-16)13-24-25-20(26)14-6-2-1-3-7-14/h1-13H,(H,25,26)/b24-13+ |
Clé InChI |
TVQVTLVMDCGUMU-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016547.png)
![ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016552.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)

![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12016603.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12016623.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)
